An In-depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
An In-depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate, a key heterocyclic building block in modern medicinal and materials chemistry. The document details its fundamental physicochemical properties, outlines a robust, multi-step synthetic pathway with in-depth mechanistic insights, and explores its significant applications as a versatile intermediate in the development of high-value compounds, particularly in the realm of kinase inhibitors for oncology. This guide is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, offering both theoretical grounding and actionable experimental protocols.
Compound Identification and Physicochemical Properties
Methyl 2-chlorobenzo[d]thiazole-4-carboxylate is a substituted benzothiazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The chloro-substituent at the 2-position and the methyl carboxylate at the 4-position make it a highly versatile and reactive intermediate for further chemical elaboration.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1208225-86-8 | [3] |
| IUPAC Name | Methyl 2-chloro-1,3-benzothiazole-4-carboxylate | |
| Molecular Formula | C₉H₆ClNO₂S | [3] |
| Molecular Weight | 227.67 g/mol | [3] |
| Physical Form | Solid | [3] |
| SMILES String | COC(=O)c1cccc2sc(Cl)nc12 | [3] |
| InChI Key | WGQADQNXJQHAOI-UHFFFAOYSA-N | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate is not a trivial single-step process. A logical and efficient pathway involves a three-step sequence starting from the commercially available Methyl 2-aminobenzoate. This route leverages classical heterocyclic chemistry transformations to build the benzothiazole core and subsequently install the reactive chloro-group at the 2-position.
Overall Synthetic Workflow
The workflow is designed to first construct the benzothiazole ring system with a functional group at the 2-position that can be readily converted to the desired chloride. A 2-amino group is ideal for this, as it can be transformed into a 2-hydroxy group via diazotization, which then exists in tautomeric equilibrium with the 2-oxo form, priming it for deoxychlorination.
Figure 1: Three-step synthesis workflow for the target compound.
Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-4-carboxylate
This step employs the Hugerschoff reaction, a classical method for synthesizing 2-aminobenzothiazoles.[3][4] It involves the oxidative cyclization of an aniline derivative—in this case, Methyl 2-aminobenzoate—using potassium thiocyanate and bromine in an acidic medium.
-
Mechanistic Insight: The reaction proceeds via the in situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, from the oxidation of thiocyanate by bromine. Thiocyanogen then acts as an electrophile, attacking the aromatic ring of the aniline. This is followed by an intramolecular cyclization where the amino group attacks the carbon of the thiocyanate moiety, leading to the formation of the stable benzothiazole ring system after tautomerization.[1] Using a pre-substituted aniline ensures the regioselective formation of the desired 4-carboxylate isomer.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve Methyl 2-aminobenzoate (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).
-
Bromine Addition: Cool the stirred mixture to 0-5 °C in an ice-salt bath. From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. A precipitate will form. Neutralize the mixture carefully with a concentrated ammonium hydroxide solution to a pH of ~6-7.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield pure Methyl 2-aminobenzo[d]thiazole-4-carboxylate.
Step 2: Synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-4-carboxylate
The conversion of the 2-amino group to a 2-hydroxy/oxo group is achieved via a standard diazotization-hydrolysis sequence. The resulting 2-hydroxybenzothiazole exists predominantly in its more stable tautomeric form, 2(3H)-benzothiazolone.
-
Mechanistic Insight: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly unstable and, upon warming in an aqueous solution, readily loses diatomic nitrogen (N₂), a thermodynamically highly favorable process. The resulting aryl cation is immediately captured by water to form the hydroxylated product.
Experimental Protocol:
-
Diazotization: Suspend Methyl 2-aminobenzo[d]thiazole-4-carboxylate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.
-
Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask of boiling water (or a dilute sulfuric acid solution). A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Continue heating the mixture for 1-2 hours after the addition is complete to ensure full decomposition of the diazonium salt.
-
Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Filter the solid, wash with ample cold water to remove residual acid, and dry under vacuum to yield Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-4-carboxylate.
Step 3: Synthesis of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
The final step is a deoxychlorination reaction, converting the 2-oxo group to the target 2-chloro group. Phosphoryl chloride (POCl₃) is a standard and effective reagent for this transformation on nitrogen-containing heterocycles.[5][6]
-
Mechanistic Insight: The oxygen atom of the lactam (the 2-oxo group) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position displaces the phosphate group, yielding the 2-chloro-substituted product and inorganic phosphorus byproducts. This reaction is typically driven to completion by using POCl₃ both as a reagent and a solvent.[7]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-4-carboxylate (1.0 eq) to an excess of phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).
-
Work-up: Very cautiously, pour the concentrated residue onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quench that releases HCl gas.[6] The product should precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water, and then a cold sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water. Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the final product, Methyl 2-chlorobenzo[d]thiazole-4-carboxylate.
Applications in Drug Discovery and Agrochemicals
The title compound is not typically an end-product but rather a high-value intermediate. The 2-chloro substituent serves as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, particularly amines, which is a cornerstone of modern drug design.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are critical targets in oncology, and many approved kinase inhibitors feature a heterocyclic core.[8] The benzothiazole scaffold is frequently employed in the design of these inhibitors.[2] Methyl 2-chlorobenzo[d]thiazole-4-carboxylate provides a pre-functionalized core upon which complex side chains can be built.
Figure 2: Application in generating compound libraries for drug discovery.
The typical synthetic strategy involves reacting the 2-chloro group with a diverse panel of amines to generate a library of 2-aminobenzothiazole derivatives.[9][10] The ester at the 4-position can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or for establishing key binding interactions (e.g., hydrogen bonds) within a kinase's active site.[8]
Intermediate for Agrochemicals
Beyond pharmaceuticals, the benzothiazole core is also a key component in various agrochemicals, including fungicides and herbicides.[11][12] The reactivity of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate allows it to serve as a building block for creating new crop protection agents, where the introduced side chains are tailored to interact with biological targets in pests or weeds.
Analytical and Quality Control
Purity assessment of the final compound and intermediates is critical. Standard analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): For reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.
-
Phosphoryl Chloride (POCl₃) & Thionyl Chloride (SOCl₂): Highly corrosive and react violently with water to release HCl gas. Quenching procedures must be performed slowly and cautiously in an ice bath.[6]
-
-
Product Hazards: While specific toxicity data for the title compound is not widely available, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
References
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Center for Biotechnology Information. Available from: [Link]
-
Wuts, K., & Sanchez, C. (2012). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. ResearchGate. Available from: [Link]
-
Kamal, A., et al. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Center for Biotechnology Information. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
- Google Patents. Process for the preparation of 2-aminobenzothiazoles.
-
ChemSrc. Methyl 2-aminobenzoate. Available from: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Available from: [Link]
-
Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available from: [Link]
-
Tan, Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. National Center for Biotechnology Information. Available from: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available from: [Link]
- Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]
-
Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. Available from: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Available from: [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
MySkinRecipes. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate. Available from: [Link]
-
Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Deoxychlorination Reagent Guide. Available from: [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate [myskinrecipes.com]
